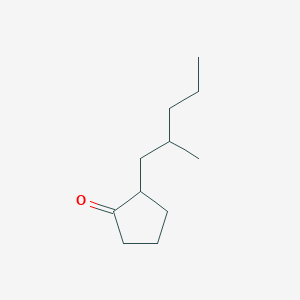

2-(2-Methylpentyl)cyclopentan-1-one

Description

2-(2-Methylpentyl)cyclopentan-1-one is a cyclopentanone derivative with a branched 2-methylpentyl substituent at the 2-position of the ketone ring. Cyclopentanones are valued for their stability and versatility, with substituent variations influencing physical, chemical, and biological properties .

Properties

CAS No. |

63141-40-2 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-(2-methylpentyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H20O/c1-3-5-9(2)8-10-6-4-7-11(10)12/h9-10H,3-8H2,1-2H3 |

InChI Key |

CAJHDRRXWMXTLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC1CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Branching and Chain Length

2-Pentylcyclopentan-1-one

- Structure : Straight pentyl chain at the 2-position.

- Properties : Exhibits a floral, jasmine-like odor, making it a common fragrance ingredient .

- Key Difference : The absence of branching in the pentyl group increases volatility compared to branched analogs like 2-(2-methylpentyl)cyclopentan-1-one.

3-Methyl-2-pentylcyclopentan-1-one

- Structure : Methyl group at the 3-position and pentyl at the 2-position.

- Research Findings : Reviewed by the Research Institute for Fragrance Materials (RIFM) for safety in consumer products .

- Key Difference : The additional methyl group may enhance steric hindrance, affecting reactivity and solubility compared to this compound.

Unsaturated and Functionalized Derivatives

2-Heptylidenecyclopentan-1-one

- Structure : Heptylidene (unsaturated C7) substituent.

- Regulatory Status : Subject to IFRA usage limits due to safety assessments .

2-(3-Methylbut-2-enyl)cyclopentan-1-one

- Structure: Isoprenoid-derived substituent with a double bond.

- Applications: Likely used in fragrances for green, fruity notes. CAS 2520-60-7 .

- Key Difference : The double bond introduces reactivity (e.g., oxidation susceptibility) absent in this compound.

Aromatic and Halogenated Derivatives

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one

- Structure : Aromatic ring with a trifluoromethyl group.

- Properties : Molecular weight 228.21; used in pharmaceutical intermediates .

- Key Difference : The electron-withdrawing CF₃ group alters electronic properties, enhancing resistance to nucleophilic attack compared to aliphatic substituents.

2-(2-Fluoroethyl)cyclopentan-1-one

Data Table: Comparative Analysis

*Hypothetical data inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.